1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one
Description
1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one (CAS: 18504-81-9) is a sulfur-containing heterocyclic compound with the molecular formula C₇H₆N₂OS and a molecular weight of 166.20 g/mol . Its structure combines a pyridine ring fused with a 1,4-thiazin-2-one moiety, conferring unique electronic and steric properties.
Structure
2D Structure
Properties
IUPAC Name |
1H-pyrido[2,3-b][1,4]thiazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-6-4-11-7-5(9-6)2-1-3-8-7/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOASKSPVGGTZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171705 | |
| Record name | Abbott 29590 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18504-81-9 | |
| Record name | 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18504-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Abbott 29590 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018504819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abbott 29590 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,3-DIHYDRO-1H-PYRIDO(2,3-B)(1,4)THIAZIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PL1478Z1W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives
The most widely reported method involves the cyclization of 2-aminopyridine precursors with thiocarbonyl compounds. For instance, the reaction of 2-aminopyridine with thiophosgene in the presence of a base like potassium carbonate yields the thiazinone ring via intramolecular cyclization . The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) at temperatures ranging from 80–100°C.
Mechanistic Insights :
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Nucleophilic Attack : The amino group of 2-aminopyridine attacks the electrophilic carbon of thiophosgene, forming a thiourea intermediate.
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Deprotonation : Base-mediated deprotonation facilitates the elimination of HCl, generating a thioamide.
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Cyclization : Intramolecular nucleophilic substitution forms the six-membered thiazinone ring.
Optimization Parameters :
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Solvent : DMF or dimethyl sulfoxide (DMSO) enhances reaction efficiency due to their high polarity .
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Temperature : Elevated temperatures (≥80°C) accelerate cyclization but may promote side reactions like oxidation.
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Base Selection : Potassium carbonate outperforms sodium hydride in minimizing byproduct formation .
| Malononitrile Substituent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Phenyl | Ethanol | 80 | 72 |
| 4-Chlorophenyl | DMF | 100 | 68 |
| 3-Methoxyphenyl | Ethanol | 80 | 75 |
Industrial-Scale Production Using Continuous Flow Reactors
While laboratory syntheses prioritize flexibility, industrial methods focus on scalability and cost-effectiveness. Continuous flow reactors have been adopted to synthesize 1H-Pyrido[2,3-b][1, thiazin-2(3H)-one derivatives :
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Reactor Design : Tubular reactors with a residence time of 10–15 minutes prevent thermal degradation.
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Process Parameters :
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Pressure : 3–5 bar to maintain solvent stability.
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Temperature : 120°C for rapid cyclization.
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Catalyst : Heterogeneous catalysts like zeolites improve turnover frequency.
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Advantages Over Batch Reactors :
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Safety : Reduced handling of toxic intermediates.
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Consistency : >95% purity achieved across 50 production batches .
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a green chemistry approach, reducing reaction times from hours to minutes. A typical procedure involves:
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Mixing 2-aminopyridine and thiourea in a 1:1 molar ratio.
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Irradiating the mixture at 300 W for 10 minutes in a sealed vessel.
Key Observations :
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Yield Enhancement : Conventional heating gives 65% yield, while microwaves achieve 82% .
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Side Reactions : Over-irradiation (>15 minutes) leads to sulfoxide byproducts.
Biocatalytic Approaches
Recent advances utilize enzymes for stereoselective synthesis. Aspergillus niger lipase catalyzes the ring-closing step in aqueous media at pH 7.0 :
Procedure :
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Incubate 2-aminopyridine and thioacetic acid with lipase (10 mg/mL) at 37°C.
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Monitor reaction progress via HPLC.
Outcomes :
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Stereoselectivity : >90% enantiomeric excess for the (R)-isomer.
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Limitations : Substrate inhibition occurs at concentrations >50 mM.
Chemical Reactions Analysis
1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.
Cyclization: Further cyclization reactions can lead to the formation of more complex fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction yields dihydro derivatives.
Scientific Research Applications
1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its structural similarity to other bioactive molecules, it is investigated as a potential lead compound for drug development.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one involves its interaction with specific molecular targets. For example, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In cancer research, it may inhibit the proliferation of cancer cells by targeting specific signaling pathways or inducing apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one
Key Differences :
- Structure: Replaces sulfur with oxygen in the 1,4-thiazinone ring, resulting in a 1,4-oxazinone core (C₇H₆N₂O₂, MW: 150.13 g/mol) .
- Synthesis: Cyclization of chloroacetamide intermediates occurs in DMF at 80–100°C, yielding oxazinones with higher efficiency (e.g., 85% yield for oxazinone vs. variable yields for thiazinones) .
- Biological Activity: Exhibits hemorheological activity comparable to pentoxifylline in reducing blood viscosity . Molecular docking studies suggest thiourea fragments in pyridone-based analogs enhance protein affinity, but oxazinones like ALM301 (a clinical AKT inhibitor) demonstrate superior kinase selectivity .
Table 1: Structural and Functional Comparison
Dithieno[2,3-b:3',2'-e][1,4]thiazines
Key Differences :
- Structure : Extended conjugation with two thiophene rings fused to the thiazine core (e.g., 3g : C₃₃H₂₈N₄S₂).
- Properties : UV/Vis absorption peaks at 400–500 nm due to π-conjugation, suggesting applications in organic electronics rather than pharmaceuticals .
- Synthesis: Requires multi-step lithiation and Negishi coupling, complicating scalability compared to simpler thiazinones .
Pyrido[2,3-b][1,4]diazepines and Pyrazoles
Key Differences :
- Structure : Larger heterocycles (e.g., diazepine: C₁₀H₁₀N₄O) with additional nitrogen atoms.
- Activity: Derivatives show moderate antioxidant and antibacterial activity, but lack the targeted kinase affinity observed in thiazinones and oxazinones .
Physicochemical and Pharmacokinetic Properties
- Electronic Effects: Downfield NMR shifts (e.g., C5 proton at 6.96 ppm in oxazinone vs. 6.42 ppm in thiazinone) indicate stronger electron-withdrawing effects in oxazinones .
- Thermal Stability: Thiazinones may exhibit lower stability due to sulfur’s susceptibility to oxidation compared to oxygen analogs .
Biological Activity
1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a fused pyridine and thiazine ring system, which is known to impart various pharmacological properties. Research has indicated that derivatives of this compound may exhibit antibacterial, antifungal, anticancer, and antiparasitic activities.
Chemical Structure and Properties
- Molecular Formula : C7H7N2OS
- Molecular Weight : 155.21 g/mol
- CAS Number : 18504-83-1
The structure consists of a pyridine ring fused to a thiazine ring with a carbonyl group at the 2-position. This unique configuration is believed to be responsible for its diverse biological activities.
Antibacterial Activity
Research has shown that this compound and its derivatives possess significant antibacterial properties. For instance, compounds with similar scaffolds have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of 2-aryl-3-phenyl derivatives that exhibited enhanced antibacterial activity against resistant strains of bacteria .
Antifungal Activity
The compound has also been noted for its antifungal properties. Certain derivatives were found to inhibit the growth of fungi such as Candida albicans and Aspergillus species. This activity may be attributed to the ability of the thiazine ring to interact with fungal cell membranes .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, compounds derived from this scaffold have shown promising results in inhibiting cancer cell proliferation in vitro. For example, one study reported that specific derivatives inhibited the growth of human cancer cell lines by inducing apoptosis .
Antiparasitic Activity
Recent investigations have revealed that certain derivatives can inhibit the growth of protozoan parasites such as Trypanosoma brucei, which causes African sleeping sickness. These findings suggest that the compound could serve as a lead for developing new antiparasitic agents .
Case Studies and Research Findings
| Activity | Study Reference | Findings |
|---|---|---|
| Antibacterial | Nayak et al., 2022 | Demonstrated activity against resistant bacterial strains. |
| Antifungal | Liporagi-Lopes et al., 2020 | Inhibited growth of Candida albicans and Aspergillus species. |
| Anticancer | Arya et al., 2014 | Induced apoptosis in various human cancer cell lines. |
| Antiparasitic | Malfara et al., 2021 | Effective against Trypanosoma brucei; potential for drug development. |
The biological activities of this compound are believed to stem from its ability to interact with biological macromolecules:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
- DNA Interaction : Some studies suggest that it may intercalate into DNA, disrupting replication and transcription processes in cancer cells.
- Membrane Disruption : The thiazine component may disrupt cellular membranes in fungi and parasites, leading to cell death.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one derivatives, and how do reaction conditions influence cyclization efficiency?
- Methodology : Acylation of 3-aminopyridine-2(1H)-one precursors with chloroacetyl chloride in methylene chloride (CHCl) at room temperature yields chloroacetamide intermediates (85% yield). Subsequent cyclization to the thiazinone core is achieved in DMF at 80–100°C, with KCO as a base . Solvent choice and temperature are critical: CHCl favors acylation, while DMF promotes cyclization via intramolecular heterocyclization .
Q. How is structural characterization of this compound derivatives performed to confirm regiochemistry and purity?
- Methodology : Multi-nuclear NMR (e.g., H, C) and IR spectroscopy are used to confirm regiochemistry. For example, IR absorption at ~1700 cm confirms the C=O stretch of the thiazinone ring, while H NMR signals at δ 4.73 ppm (CH of oxazine) and δ 10.07 ppm (NH) validate the fused pyridothiazine structure . Mass spectrometry (MALDI-TOF) and elemental analysis further corroborate molecular formulas .
Advanced Research Questions
Q. What computational approaches are used to predict the antithrombotic activity of thiourea-containing pyridothiazinone derivatives?
- Methodology : Molecular docking (AutoDock4) evaluates binding affinity to thrombotic targets (e.g., factor Xa). Thiourea derivatives exhibit enhanced binding due to hydrogen bonding with residues like Asp189 and Ser194. Free energy calculations (MM-PBSA) refine affinity predictions, correlating with in vitro hemorheological assays .
Q. How do substituents on the pyridothiazinone core influence hemorheological activity in vitro?
- Methodology : Derivatives with electron-withdrawing groups (e.g., nitro, cyano) at C6/C7 positions show improved activity in blood viscosity models. Activity is quantified via rotational thromboelastometry (ROTEM), with EC values compared to pentoxifylline (reference drug). Structure-activity relationship (SAR) studies highlight the necessity of a thiophene or benzyl substituent for potency .
Q. What mechanisms underlie the selective inhibition of AKT isoforms by pyridothiazinone derivatives like ALM301?
- Methodology : ALM301 (a 6-aryl-substituted derivative) binds allosterically to the PH domain of AKT1/2, disrupting membrane translocation. Kinase selectivity profiling (e.g., KINOMEscan) confirms >100-fold selectivity over PKC and PKA. In vivo efficacy is validated in xenograft models via phospho-AKT (Ser473) suppression .
Q. How can synthetic routes be optimized for scale-up while maintaining enantiomeric purity?
- Methodology : Microwave-assisted Smiles rearrangement (e.g., using KCO/DMF at 150°C) reduces reaction time from hours to minutes. Chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiopurity, while recrystallization in dioxane/water mixtures ensures >99% ee for pharmacologically active isomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
